molecular formula C15H20N4O2 B6623976 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea

Cat. No.: B6623976
M. Wt: 288.34 g/mol
InChI Key: WWWRMZFIKUKEHR-LLVKDONJSA-N
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Description

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea is a synthetic organic compound characterized by its unique structural components, including a hydroxypropyl group and a methylpyrazolylphenyl moiety

Properties

IUPAC Name

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(20)7-16-15(21)17-8-12-4-3-5-13(6-12)14-9-18-19(2)10-14/h3-6,9-11,20H,7-8H2,1-2H3,(H2,16,17,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRMZFIKUKEHR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypropylamine and 3-(1-methylpyrazol-4-yl)benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-hydroxypropylamine with 3-(1-methylpyrazol-4-yl)benzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with an isocyanate derivative to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the urea moiety or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group and the aromatic ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-[(2R)-2-hydroxypropyl]-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]urea
  • 1-[(2R)-2-hydroxypropyl]-3-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]urea

Comparison: Compared to similar compounds, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea is unique due to the specific positioning of the methylpyrazolyl group on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.

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